

Application Notes and Protocols: Chlorpheniramine N-oxide Certified Reference Material

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Compound of Interest

Compound Name: Chlorpheniramine N-oxide

Cat. No.: B600797

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine N-oxide is the primary metabolite and a significant degradation product of chlorpheniramine, a first-generation antihistamine.[1] As a certified reference material (CRM), it is a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products containing chlorpheniramine. Produced in accordance with ISO 17034 and ISO/IEC 17025, this CRM provides a reliable standard for analytical method development, validation, and routine quality control testing.[2][3] Its applications span impurity profiling, stability studies, and process validation in drug manufacturing.[2]

Physicochemical Data and Specifications

Certified reference materials for **Chlorpheniramine N-oxide** are highly characterized substances. The information below is representative, and users should always refer to the Certificate of Analysis (CoA) provided with the specific lot of the CRM for precise values.[2][3]

Table 1: Representative Physicochemical Properties of **Chlorpheniramine N-oxide**

| Property | Value |
|-------------------|--|
| Chemical Name | 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide |
| Synonyms | Chlorphenamine N-Oxide |
| CAS Number | 120244-82-8 |
| Molecular Formula | C ₁₆ H ₁₉ ClN ₂ O |
| Molecular Weight | 290.79 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Storage | -20°C Refrigerator or as specified on the CoA |

Note: The Certificate of Analysis for a specific lot will provide the certified purity, uncertainty, and detailed storage and handling instructions.

Applications in Pharmaceutical Analysis

Impurity Profiling

Chlorpheniramine N-oxide is a known impurity in chlorpheniramine maleate active pharmaceutical ingredients (APIs) and finished drug products. Regulatory guidelines often mandate the quantification of such impurities to ensure they are below established safety thresholds. The **Chlorpheniramine N-oxide** CRM is used to:

- Identify and confirm the presence of the N-oxide impurity in chromatographic analyses.
- Quantify the level of the impurity accurately.
- Validate analytical methods for specificity, linearity, accuracy, and precision in impurity determination.

Stability-Indicating Method Development

Stability studies are essential to determine the shelf-life of a drug product. Chlorpheniramine can degrade to form the N-oxide under certain conditions. A stability-indicating analytical method is one that can separate the API from its degradation products. The CRM is crucial for:

- **Method Development:** To ensure the analytical method can resolve the chlorpheniramine peak from the **Chlorpheniramine N-oxide** peak.
- **Forced Degradation Studies:** The CRM is used as a marker to track the formation of the N-oxide under stress conditions (e.g., acid, base, oxidation, heat, light).

Quality Control and Lot Release Testing

In routine quality control, the CRM is used as a standard to ensure that batches of chlorpheniramine maleate API and drug products meet the predefined specifications for impurities before they are released for distribution.

Experimental Protocols

Protocol for Identification and Quantification of Chlorpheniramine N-oxide Impurity in Chlorpheniramine Maleate API using HPLC

This protocol is a representative method. Method validation and optimization may be required for specific formulations or equipment.

4.1.1. Materials and Reagents

- **Chlorpheniramine N-oxide** Certified Reference Material
- Chlorpheniramine Maleate API (test sample)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Octane sulphonate sodium salt (analytical grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

4.1.2. Chromatographic Conditions

Table 2: HPLC Parameters for Impurity Profiling

| Parameter | Condition |
|----------------------|---|
| Column | Gemini C18, 5 µm, 25 cm x 4.6 mm (or equivalent) |
| Mobile Phase | 3.4 g potassium dihydrogen phosphate and 1.5 g octane sulphonate sodium salt in 450 ml of water mixed with 550 ml of acetonitrile.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 50 µL |

4.1.3. Preparation of Solutions

- Solvent Solution: Mix water and acetonitrile in an 80:20 (v/v) ratio.[4]
- Standard Stock Solution (**Chlorpheniramine N-oxide**): Accurately weigh about 10 mg of **Chlorpheniramine N-oxide** CRM and dissolve in the solvent solution in a 100 mL volumetric flask.
- Working Standard Solution: Dilute the Standard Stock Solution with the solvent solution to achieve a final concentration appropriate for the expected impurity level (e.g., 0.1% of the test sample concentration).
- Test Solution: Accurately weigh about 100 mg of Chlorpheniramine Maleate API, dissolve, and dilute to 100 mL with the solvent solution.

4.1.4. Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the solvent solution (blank) to ensure no interfering peaks are present.

- Inject the Working Standard Solution and record the retention time and peak area of **Chlorpheniramine N-oxide**.
- Inject the Test Solution and record the chromatogram.
- Identify the **Chlorpheniramine N-oxide** peak in the Test Solution chromatogram by comparing the retention time with that of the Working Standard Solution.
- Calculate the percentage of **Chlorpheniramine N-oxide** in the Chlorpheniramine Maleate API using the following formula:

$$\% \text{ Impurity} = (\text{Area_impurity} / \text{Area_standard}) * (\text{Conc_standard} / \text{Conc_sample}) * 100$$

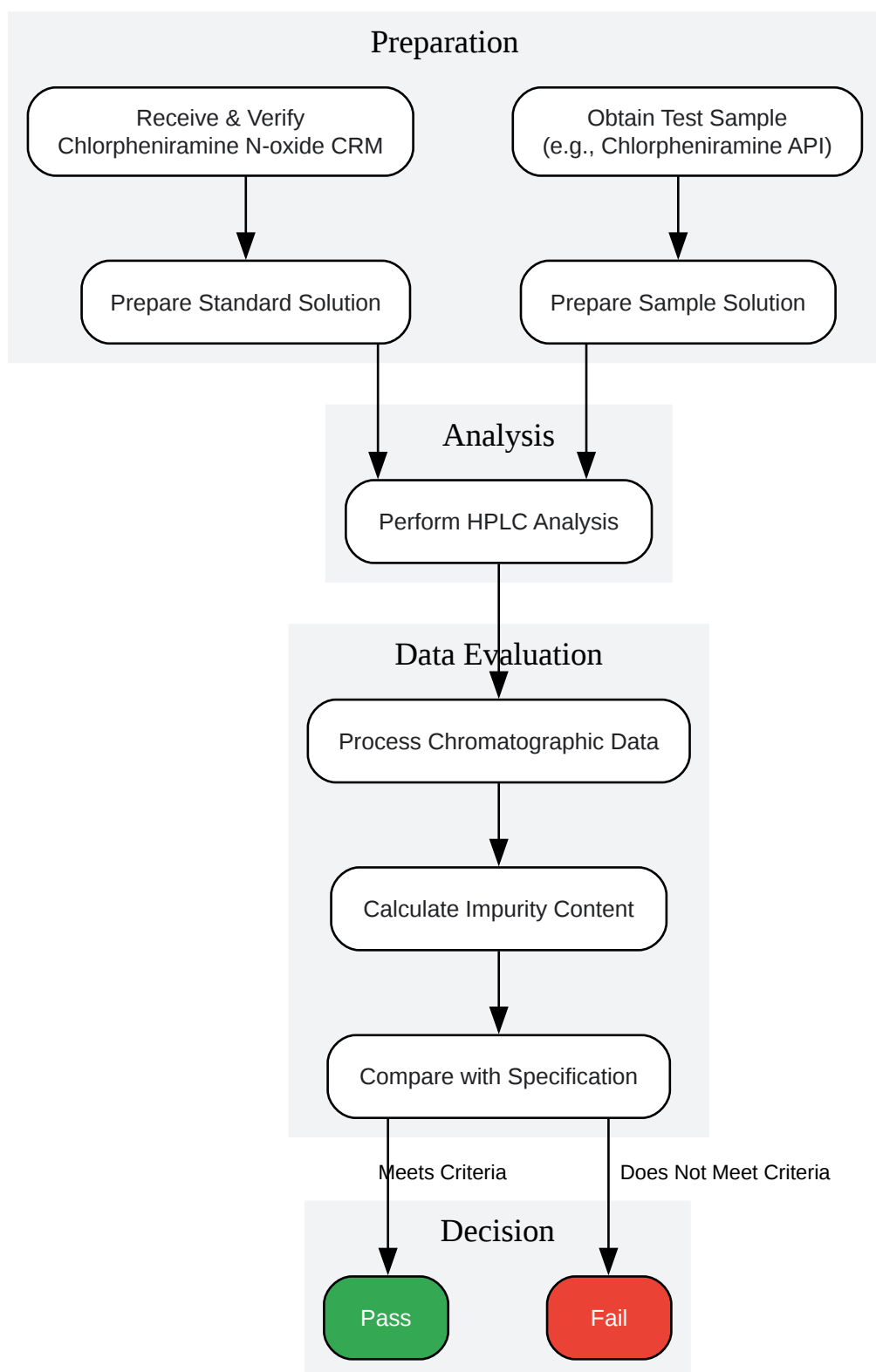
Where:

- Area_impurity is the peak area of **Chlorpheniramine N-oxide** in the Test Solution.
- Area_standard is the peak area of **Chlorpheniramine N-oxide** in the Working Standard Solution.
- Conc_standard is the concentration of the Working Standard Solution.
- Conc_sample is the concentration of the Test Solution.

Visualizations

Workflow for Pharmaceutical Quality Control

The following diagram illustrates the general workflow for using a certified reference material in pharmaceutical quality control.

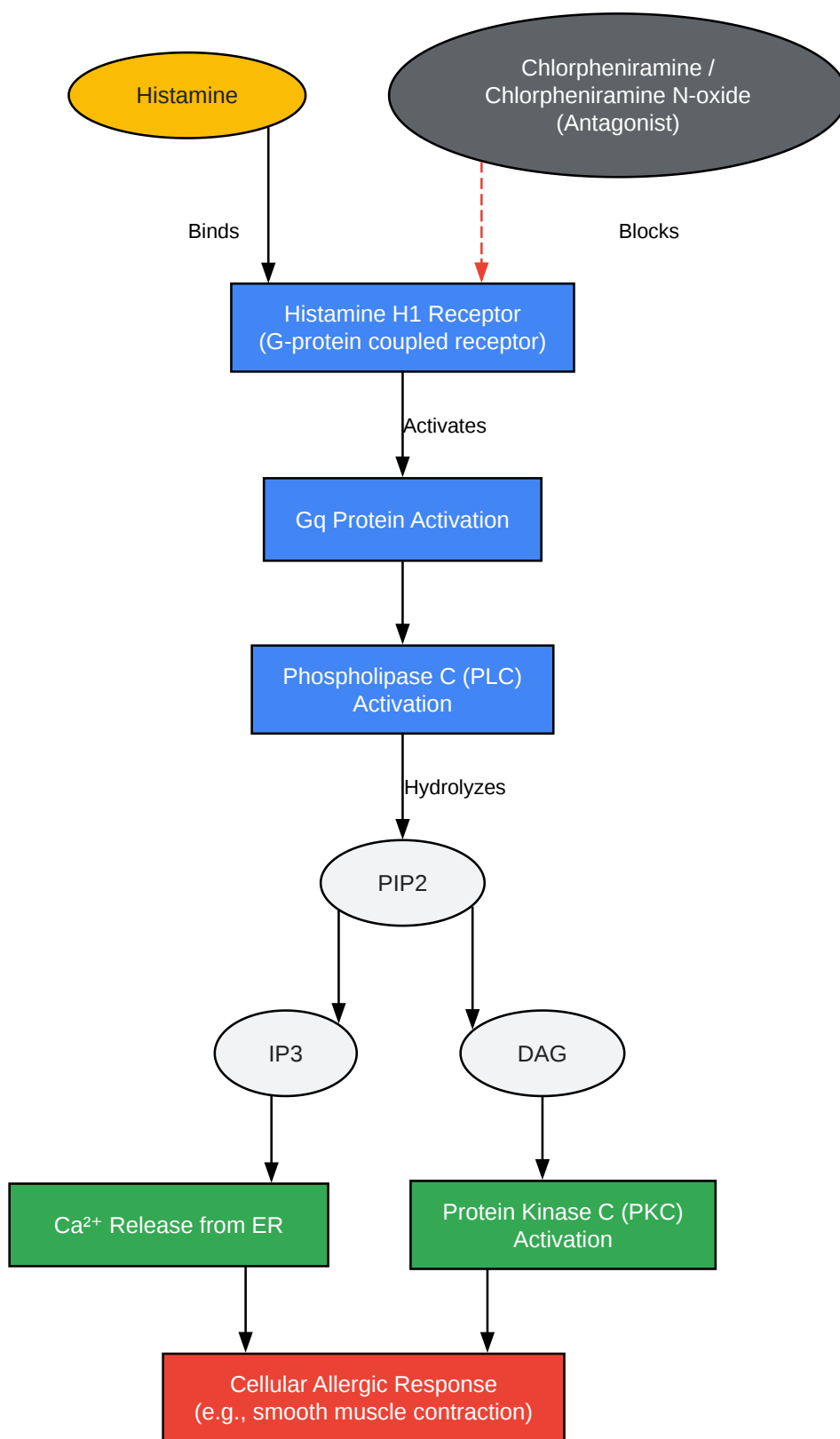


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Caption: Workflow for Impurity Analysis using a CRM.

Histamine H1 Receptor Signaling Pathway

Chlorpheniramine acts as an antagonist at the Histamine H1 receptor. The binding of histamine to this G-protein coupled receptor activates the Gq signaling pathway, leading to various allergic responses.[5] **Chlorpheniramine N-oxide**, as a derivative, is studied for its interaction with this pathway.



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Caption: Simplified Histamine H1 Receptor Signaling Pathway.

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